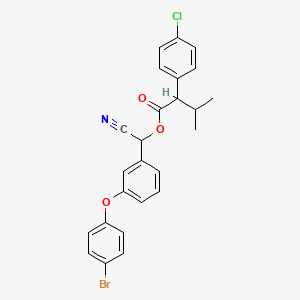

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate

CAS No.: 65295-49-0

Cat. No.: VC1962919

Molecular Formula: C25H21BrClNO3

Molecular Weight: 498.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65295-49-0 |

|---|---|

| Molecular Formula | C25H21BrClNO3 |

| Molecular Weight | 498.8 g/mol |

| IUPAC Name | [[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate |

| Standard InChI | InChI=1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3 |

| Standard InChI Key | MFJPBJVWUYEEPB-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br |

| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Properties

Molecular Composition

The compound is characterized by the following key identifiers:

| Property | Value |

|---|---|

| CAS Number | 65295-49-0 |

| Molecular Formula | C₂₅H₂₁BrClNO₃ |

| Molecular Weight | 498.8 g/mol |

| IUPAC Name | [[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate |

| Standard InChI | InChI=1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3 |

The molecule contains several key structural elements:

-

A cyanomethyl group (–CH(CN)–) that serves as a bridge in the molecular framework

-

A 4-bromophenoxy moiety attached to a phenyl ring

-

A 2-(4-chlorophenyl)-3-methylbutanoate group forming an ester linkage

-

Multiple aromatic rings with halogen substitutions (bromine and chlorine)

Physical and Chemical Properties

This compound exists as a solid at room temperature with specific physical properties suited to its research applications. Its chemical reactivity is primarily influenced by the functional groups present in its structure:

-

The cyano group (–CN) contributes to the compound's polarity and potential for hydrogen bonding

-

The ester linkage (–COO–) represents a potential site for hydrolysis reactions

-

The presence of multiple aromatic rings contributes to the molecule's stability and lipophilicity

-

Halogen substituents (Br, Cl) enhance the compound's lipophilicity and influence its biological activity

Mechanism of Action

Interaction with Voltage-Gated Sodium Channels

The biological activity of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate, like other synthetic pyrethroids, is primarily attributed to its interaction with voltage-gated sodium channels in the nervous systems of target organisms. This compound specifically:

-

Binds to specific sites on sodium channels in nerve cell membranes

-

Disrupts the normal opening and closing of these channels

-

Prolongs channel opening, leading to continuous nerve impulse transmission

-

Results in hyperexcitation, followed by paralysis and ultimately death in target insects

Neurophysiological Effects

The neurophysiological effects of this compound follow the typical pattern of pyrethroid action but with potentially enhanced potency due to its specific structural features:

-

Modification of sodium channel kinetics, delaying their inactivation

-

Disruption of signal transmission in the insect nervous system

-

Generation of repetitive action potentials in sensory and motor neurons

-

Ultimately leading to paralysis described as the "knockdown effect" common to pyrethroids

Research indicates that the molecular mechanism centers around sodium voltage-dependent channels (SVDC), consisting of transmembrane amino acid chains forming two major subunits: α subunit (the main center of action) and a secondary subunit .

Applications in Research

Insecticidal Research

The primary application of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate is in research related to synthetic pyrethroids and their insecticidal properties. It serves as:

-

A model compound for studying the effects of synthetic pyrethroids on insect nervous systems

-

A reference structure for designing and synthesizing new pyrethroid derivatives

-

A tool for investigating resistance mechanisms in insect populations

Structure-Activity Relationship Studies

The compound's complex structure with multiple functional groups makes it valuable for structure-activity relationship (SAR) studies, helping researchers understand:

-

The impact of specific functional groups on insecticidal efficacy

-

The role of stereochemistry in biological activity

-

The contribution of lipophilicity to membrane penetration and target site interaction

-

How modifications to the cyanomethyl group, aromatic rings, or halogen substituents affect biological activity

Toxicology and Environmental Considerations

Toxicological Profile

While specific toxicological data for ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate is limited, general insights can be drawn from research on related pyrethroid compounds:

-

Synthetic pyrethroids as a class exhibit varying degrees of toxicity to non-target organisms, including aquatic life

-

Potential health concerns include reproductive effects, as evidenced by studies on pyrethroid metabolites in fertility contexts

-

The compound's lipophilic nature may contribute to bioaccumulation in some environments

-

The presence of halogen substituents potentially increases environmental persistence compared to natural pyrethrins

Environmental Fate

The environmental behavior of this compound likely follows patterns observed with other pyrethroid compounds:

-

Adsorption to soil particles due to its lipophilic nature

-

Limited water solubility but potential for bioconcentration in aquatic organisms

-

Degradation pathways may include hydrolysis of the ester bond and photodegradation of aromatic rings

-

Metabolic transformation in living organisms, potentially generating metabolites such as 3-phenoxybenzoic acid (3PBA), which has been detected in human studies

Structure-Activity Relationships

Key Structural Features

The biological activity of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate is influenced by several key structural features:

Comparison with Related Compounds

When compared with structurally related compounds, certain observations can be made:

-

The presence of both bromine and chlorine substituents distinguishes this compound from many other pyrethroids

-

The compound shares structural similarities with [cyano-(3-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate (CID 12604049), suggesting potential stereochemical considerations in its biological activity

-

The cyanomethyl group appears to be an important feature in various biologically active compounds, including enzyme inhibitors such as 4-(2-(2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide

Current Research and Future Perspectives

Recent Research Developments

Recent studies involving pyrethroids have focused on several areas that may be relevant to this compound:

-

Investigation of pyrethroid exposure and reproductive outcomes, with studies suggesting potential impacts on embryological development

-

Exploration of structure-activity relationships to develop compounds with enhanced specificity and reduced environmental impact

-

Research into resistance mechanisms in insect populations and strategies to overcome them

-

Development of analytical methods for detecting and quantifying pyrethroid compounds and their metabolites in environmental and biological samples

Future Research Directions

Potential future research avenues involving ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate may include:

-

Development of more environmentally friendly derivatives with reduced persistence and toxicity to non-target organisms

-

Further investigation of the compound's specific binding mode to sodium channels using advanced molecular modeling techniques

-

Exploration of potential applications in controlling insect vectors of disease

-

Assessment of the compound's efficacy against pyrethroid-resistant insect populations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume